21-(2-Aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone
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Overview
Description
Caspofungin is a semi-synthetic antifungal compound belonging to the echinocandin family. It is primarily used to treat infections caused by Candida and Aspergillus species. Caspofungin works by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall, thereby disrupting cell wall integrity and leading to fungal cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Caspofungin is synthesized from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis. The synthesis involves several steps, including acetone fork protection, reaction with ethylenediamine, and subsequent reduction to obtain the final product .
Industrial Production Methods: The industrial production of caspofungin involves large-scale fermentation of Glarea lozoyensis to produce pneumocandin B0, followed by semi-synthetic modifications to enhance its antifungal properties. The process includes purification and formulation to ensure stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Caspofungin undergoes non-oxidative metabolism, with the inactive metabolites formed through chemical degradation, hydrolysis, and N-acetylation .
Common Reagents and Conditions: The synthesis of caspofungin involves reagents such as ethylenediamine and acetone for protection. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of intermediates and the final product .
Major Products Formed: The major products formed during the synthesis of caspofungin include various intermediates that are subsequently converted into the active antifungal compound through reduction and purification steps .
Scientific Research Applications
Mechanism of Action
Caspofungin exerts its antifungal effects by inhibiting the enzyme β (1,3)-D-glucan synthase, which is responsible for the synthesis of β (1,3)-D-glucan, a critical component of the fungal cell wall. This inhibition disrupts the cell wall structure, leading to osmotic stress, lysis, and ultimately, cell death . The primary molecular target of caspofungin is β (1,3)-glucan synthase .
Comparison with Similar Compounds
Micafungin: Another echinocandin used to treat Candida and Aspergillus infections.
Anidulafungin: An echinocandin with a similar mechanism of action but different pharmacokinetic properties.
Rezafungin: A newer echinocandin with comparable efficacy to caspofungin and anidulafungin.
Caspofungin’s unique structural features and its effectiveness against resistant fungal strains make it a valuable addition to the antifungal arsenal.
Properties
Molecular Formula |
C53H89N9O15 |
---|---|
Molecular Weight |
1092.3 g/mol |
IUPAC Name |
21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-(1-hydroxyethyl)-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone |
InChI |
InChI=1S/C53H89N9O15/c1-5-29(2)24-30(3)12-10-8-6-7-9-11-13-35(65)25-33-26-40(69)47(56-22-21-55)60-51(75)44-39(68)19-23-61(44)53(77)42(38(67)18-20-54)58-50(74)43(46(71)45(70)32-14-16-34(64)17-15-32)59-49(73)37-27-36(66)28-62(37)52(76)41(31(4)63)57-48(33)72/h14-17,29-31,33,36-47,56,63-64,66-71H,5-13,18-28,54-55H2,1-4H3,(H,57,72)(H,58,74)(H,59,73)(H,60,75) |
InChI Key |
YYVNXPANLUFPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)CC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Origin of Product |
United States |
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